![molecular formula C9H9ClO3 B3161128 2-[(3-Chlorophenyl)methoxy]acetic acid CAS No. 868277-51-4](/img/structure/B3161128.png)
2-[(3-Chlorophenyl)methoxy]acetic acid
Overview
Description
“2-[(3-Chlorophenyl)methoxy]acetic acid” is a chemical compound with the CAS Number: 868277-51-4 . It has a molecular weight of 200.62 . The IUPAC name for this compound is [(3-chlorobenzyl)oxy]acetic acid . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “2-[(3-Chlorophenyl)methoxy]acetic acid” is 1S/C9H9ClO3/c10-8-3-1-2-7(4-8)5-13-6-9(11)12/h1-4H,5-6H2,(H,11,12) . This indicates that the compound has 9 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, and 3 oxygen atoms .Physical And Chemical Properties Analysis
“2-[(3-Chlorophenyl)methoxy]acetic acid” is a powder that is stored at room temperature . It has a molecular weight of 200.62 .Scientific Research Applications
Antiviral Activity
Indole derivatives have shown potential as antiviral agents. For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have shown inhibitory activity against influenza A .
Anti-inflammatory Activity
Indole derivatives possess anti-inflammatory properties, which makes them useful in the treatment of conditions characterized by inflammation .
Anticancer Activity
Indole derivatives have been studied for their potential anticancer properties. They have shown promise in the treatment of various types of cancer .
Anti-HIV Activity
Some indole derivatives have shown potential as anti-HIV agents. For example, a series of novel indolyl and oxochromenyl xanthenone derivatives have been reported to have anti-HIV-1 activity .
Antioxidant Activity
Indole derivatives also possess antioxidant properties, which makes them useful in combating oxidative stress .
Antimicrobial Activity
Indole derivatives have shown antimicrobial activity, making them potential candidates for the development of new antimicrobial drugs .
Antitubercular Activity
Indole derivatives have shown activity against Mycobacterium tuberculosis, suggesting their potential use in the treatment of tuberculosis .
Antidiabetic Activity
Indole derivatives have also been studied for their antidiabetic properties .
Safety and Hazards
properties
IUPAC Name |
2-[(3-chlorophenyl)methoxy]acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c10-8-3-1-2-7(4-8)5-13-6-9(11)12/h1-4H,5-6H2,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIFWYRKGNWMAIA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)COCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Chlorophenyl)methoxy]acetic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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